molecular formula C21H16N2O2S B364229 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide CAS No. 2533-13-3

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide

Cat. No.: B364229
CAS No.: 2533-13-3
M. Wt: 360.4g/mol
InChI Key: SQJUKJZGIZJWBS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a potent and selective inhibitor of protein kinases. It has been identified as a potent inhibitor of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a key signaling protein in the process of angiogenesis. Research indicates that this compound exhibits antiangiogenic activity by effectively blocking VEGF-induced proliferation of human endothelial cells. This mechanism makes it a valuable pharmacological tool for studying angiogenesis and related pathways in cancer research and other diseases characterized by abnormal blood vessel formation . The compound's structure, featuring a benzothiazole core, is associated with a broad spectrum of biological activities, which are frequently explored in drug discovery efforts. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-18-11-10-15(22-20(25)12-14-6-2-1-3-7-14)13-16(18)21-23-17-8-4-5-9-19(17)26-21/h1-11,13,24H,12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJUKJZGIZJWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Phenyl Ring Benzothiazole Modifications Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-hydroxyphenyl None –OH, –NHCO–, benzothiazole ~364.4 (calculated)
N-(Benzothiazol-2-yl)-2-phenylacetamide None None –NHCO–, benzothiazole ~296.3
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-dichlorophenyl Thiazole (not benzothiazole) –Cl, –NHCO– ~315.2
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide 4-hydroxyphenyl 1,1,3-Trioxo modification –OH, –SO₂–, –NHCO– ~350.3

Key Observations :

  • Benzothiazole vs.
  • Hydroxyl Group Impact : The 4-hydroxyphenyl substituent distinguishes the target compound from N-(benzothiazol-2-yl)-2-phenylacetamide , likely improving water solubility and hydrogen-bonding interactions.
Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Property Target Compound N-(Benzothiazol-2-yl)-2-phenylacetamide 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide
Melting Point Not reported (predicted >200°C) ~459–461 K (186–188°C) ~459 K (186°C)
LogP (Lipophilicity) ~3.2 (estimated) ~2.8 ~3.5 (Cl substituents increase lipophilicity)
IR Spectral Features –OH stretch (~3200 cm⁻¹), –NHCO– (~1680 cm⁻¹) –NHCO– (~1675 cm⁻¹) –Cl stretches (750 cm⁻¹), –NHCO– (~1665 cm⁻¹)
Crystallographic and Conformational Analysis
  • Target Compound : Predicted to adopt a twisted conformation between the benzothiazole and hydroxyphenyl rings (angle ~60–70°), similar to dichlorophenyl analogues in .
  • Hydrogen Bonding : The hydroxyl group may form intramolecular H-bonds with the acetamide carbonyl, stabilizing the structure .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O2SC_{22}H_{20}N_2O_2S, with a molecular weight of approximately 364.47 g/mol. The compound features a benzothiazole moiety, which is known for its role in various biological activities.

Biological Activities

1. Anticonvulsant Activity:
A study evaluating a series of benzothiazole derivatives, including related compounds, demonstrated significant anticonvulsant properties. The compounds were tested using the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) models. Many derivatives showed a reduction in immobility time without exhibiting neurotoxicity or liver toxicity, indicating a favorable safety profile for potential therapeutic use .

2. Antimicrobial Properties:
Research has indicated that benzothiazole derivatives possess notable antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

3. Anti-inflammatory Effects:
The compound's structure allows it to interact with inflammatory pathways potentially. Studies on benzothiazole derivatives have shown their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could position this compound as a candidate for treating inflammatory diseases.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and inflammation.
  • Modulation of Receptor Activity: The benzothiazole component may interact with specific receptors involved in neurotransmission and inflammatory responses.

Case Studies

Case Study 1: Anticonvulsant Efficacy
A series of experiments conducted on related benzothiazole derivatives revealed that compounds with structural similarities to this compound exhibited significant anticonvulsant activity in animal models. The results indicated a dose-dependent response with minimal side effects observed .

Case Study 2: Antimicrobial Testing
In vitro testing against standard bacterial strains demonstrated that certain derivatives showed inhibition zones comparable to established antibiotics. This suggests that this compound could be developed into a novel antimicrobial agent.

Data Summary

Biological ActivityObservationsReferences
AnticonvulsantSignificant efficacy in MES and scPTZ models
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Q & A

Q. What are the standard protocols for synthesizing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with condensation of 2-hydrazinobenzothiazole with chlorinated or hydroxylated aromatic precursors under reflux in ethanol or dichloromethane . Key intermediates are monitored via thin-layer chromatography (TLC) for purity and reaction completion . Final product purification employs recrystallization (e.g., methanol) or column chromatography.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming molecular structure . For example, the hydroxyl group at the 4-position of the phenyl ring is confirmed by a broad singlet in the 1H^1H-NMR spectrum (~δ 9.5 ppm) .

Q. How do structural features of this compound influence its stability and solubility in biological assays?

  • Key Features : The benzo[d]thiazole moiety enhances π-π stacking interactions, while the hydroxyl group increases hydrophilicity. The phenylacetamide chain contributes to conformational flexibility .
  • Stability : Hydrogen bonding between the hydroxyl group and adjacent functional groups (e.g., amide carbonyl) stabilizes the molecule in aqueous media . Solubility can be modulated using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., anticancer vs. antimicrobial efficacy) be resolved?

  • Analytical Approach :
    • Dose-Response Studies : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. bacterial strains) to identify selective toxicity thresholds .
    • Target Validation : Use molecular docking to assess binding affinity with targets like tyrosine kinases (anticancer) or bacterial topoisomerases (antimicrobial) .
    • Mechanistic Studies : Evaluate reactive oxygen species (ROS) generation or DNA intercalation via fluorescence assays to clarify mode of action .

Q. What strategies optimize reaction yields during synthesis, particularly for the benzothiazole-phenylacetamide coupling step?

  • Optimization Techniques :
    • Solvent Selection : Dichloromethane enhances coupling efficiency due to its low polarity, reducing side reactions .
    • Catalysis : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) to activate carboxyl groups for amide bond formation .
    • Temperature Control : Maintain reflux at 70–80°C to balance reaction kinetics and thermal degradation .

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and supramolecular assembly?

  • Crystallography Tools :
    • SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule structures, focusing on hydrogen-bond parameters (distance, angle) .
    • Graph Set Analysis : Classify hydrogen-bond patterns (e.g., R22_2^2(8) motifs) to predict packing efficiency and polymorph stability .

Methodological Challenges

Q. How to address discrepancies in NMR and MS data when characterizing trace impurities?

  • Resolution Strategies :
    • High-Resolution MS (HRMS) : Differentiate isobaric impurities (e.g., sulfoxide vs. sulfone derivatives) with sub-ppm mass accuracy .
    • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to assign overlapping signals from regioisomeric byproducts .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME to estimate LogP (hydrophobicity) and cytochrome P450 interactions .
    • Molecular Dynamics (MD) : Simulate membrane permeability via lipid bilayer models to assess blood-brain barrier penetration .

Critical Research Gaps

  • Crystallographic Data : Limited high-resolution structures for this compound hinder precise hydrogen-bonding analysis .
  • In Vivo Studies : Most data are in vitro; pharmacokinetic profiling in animal models is needed to validate therapeutic potential .

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